N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- Sulfonyl group: A 4-isopropylphenylsulfonyl moiety at position 3, enhancing electrophilicity and influencing binding interactions.
- Amine substituent: A 3-ethylphenyl group at position 5, contributing to lipophilicity and steric bulk.
- Molecular framework: The triazoloquinazoline core provides rigidity, facilitating interactions with biological targets such as kinases or microbial enzymes.
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-4-18-8-7-9-20(16-18)27-24-22-10-5-6-11-23(22)31-25(28-24)26(29-30-31)34(32,33)21-14-12-19(13-15-21)17(2)3/h5-17H,4H2,1-3H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPSUNRCTWFZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C23H24N4O2S, with a molecular weight of approximately 420.53 g/mol. The compound features a triazole ring fused with a quinazoline moiety and is characterized by the presence of sulfonyl and ethyl groups.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. A study evaluating similar compounds found that certain derivatives showed IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These results suggest that this compound may also possess similar anticancer properties due to its structural analogies with other active quinazoline derivatives .
Antibacterial Activity
Quinazolines have been noted for their antibacterial effects as well. A study highlighted the potential of quinazoline derivatives to inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis. The structure of this compound suggests it may engage similar pathways due to its sulfonamide group .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Quinazoline derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Further investigation into this compound could elucidate its specific anti-inflammatory mechanisms .
Study on Quinazoline Derivatives
In a comprehensive study published in 2017, researchers synthesized various quinazoline derivatives and evaluated their biological activities. The study found that compounds with similar structural features to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The most potent compounds demonstrated IC50 values as low as 0.0115 μM against thermolysin .
In Vivo Efficacy
Another investigation assessed the in vivo efficacy of related quinazoline compounds in murine models. Results indicated that certain derivatives effectively reduced tumor size and improved survival rates among treated subjects compared to control groups .
Comparison with Similar Compounds
Structural Modifications in Sulfonyl and Amine Groups
The sulfonyl and amine substituents are critical for modulating activity. Below is a comparative analysis:
Key Observations :
Core Modifications and Bioactivity Trends
- Thieno-fused vs. aryl-fused cores: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit superior anticancer activity compared to aryl-fused analogs like triazoloquinazolines . This suggests the target compound’s quinazoline core may prioritize specificity over broad-spectrum potency.
- kinase inhibition) .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions. A plausible approach includes:
Triazole Ring Formation : Cyclocondensation of substituted amidines with nitriles or azides under controlled temperature (70–100°C) .
Sulfonylation : Introduce the sulfonyl group via nucleophilic substitution using 4-isopropylbenzenesulfonyl chloride in anhydrous conditions (e.g., DMF, 0–5°C) .
Amine Functionalization : Couple the quinazolin-5-amine core with 3-ethylphenyl groups via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .
Critical parameters include solvent selection (e.g., ethanol for solubility), stoichiometric ratios (1.1–4.5 equivalents of amines), and reaction duration (24–72 hours) .
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC : Assess purity (>95% recommended for biological assays) .
- Spectroscopy :
- 1H/13C-NMR : Confirm substitution patterns (e.g., sulfonyl proton absence at δ 3.5–4.0 ppm) and aromatic integrations .
- HRMS : Verify molecular weight (e.g., [M+H]+ expected for C28H29N5O2S: 500.21 g/mol).
- Melting Point : Compare with literature values (e.g., analogs in show 170–175°C).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Adhere to hazard codes (P210, P201, P202) for flammables and reactive sulfonyl groups:
- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis .
- PPE : Nitrile gloves, lab coat, and fume hood for powder handling to avoid inhalation/contact .
- Spill Management : Neutralize with silica gel, avoid aqueous solutions to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like kinase domains. Key steps:
Target Selection : Prioritize kinases (e.g., EGFR) based on quinazoline’s known inhibition .
Pharmacophore Mapping : Highlight sulfonyl and triazole groups as hydrogen bond acceptors .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns (GROMACS) to validate docking .
Compare results with experimental IC50 values from kinase assays to resolve discrepancies .
Q. How to address contradictory data in solubility and bioavailability studies?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (DMSO:PBS ratios) or formulate as nanocrystals .
- Permeability Assays : Use Caco-2 cells or PAMPA to differentiate passive vs. active transport .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification .
Contradictions may arise from pH-dependent sulfonyl group ionization; adjust experimental buffers (pH 6.8–7.4) .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Design a congener library with systematic substitutions:
- Variations : Replace isopropylphenyl with cycloheptyl (hydrophobicity) or morpholino (solubility) .
- Biological Testing : Screen against cancer cell lines (e.g., MCF-7, A549) and correlate IC50 with LogP values .
- QSAR Modeling : Use partial least squares (PLS) regression to link electronic descriptors (HOMO/LUMO) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
